2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
Description
Chemical Structure and Properties 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid (CAS: 2940934-29-0) is a non-proteinogenic amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and a bicyclo[1.1.1]pentane (BCP) substituent at the β-position. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol . The BCP group imparts high rigidity and steric bulk, making it a valuable bioisostere for tert-butyl or aromatic groups in medicinal chemistry .
Applications This compound is primarily used in scientific research and industrial applications, such as peptide synthesis and drug development. Its Z-protected amino group allows orthogonal deprotection strategies (e.g., hydrogenolysis), while the BCP substituent enhances metabolic stability and binding specificity in bioactive molecules .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19) |
InChI Key |
USDITYNBEGFBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the construction of the BCP core followed by functionalization. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various BCP species . The process involves generating [1.1.1]propellane on demand and transforming it into BCP derivatives through photochemical reactions .
Industrial Production Methods
. This method is advantageous for industrial applications due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The BCP moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the BCP core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The BCP moiety can mimic the electronic properties of aromatic rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 2-(benzyloxycarbonylamino)-3-(1-BCP)propanoic acid with structurally related compounds:
| Compound Name | Protecting Group | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound | Z (Benzyloxycarbonyl) | BCP | C₁₆H₁₉NO₄ | 289.33 | 2940934-29-0 | Peptide synthesis, drug research |
| (2S)-2-(Boc-amino)-3-(1-BCP)propanoic acid | Boc (tert-butoxycarbonyl) | BCP | C₁₄H₂₁NO₄ | 269.34 | 2343963-98-2 | Research intermediates |
| Fmoc-l-ala(bcp)-oh | Fmoc | BCP | C₂₃H₂₃NO₄ | 377.43 | 152540090 (CID) | Solid-phase peptide synthesis |
| Methyl ester derivative | Z (ester form) | BCP | C₁₇H₂₁NO₄ | 303.35 | 2940941-05-7 | Synthetic intermediate |
Key Differences and Research Findings
Protecting Group Chemistry
- Z Group (Target Compound): Requires hydrogenolysis (H₂/Pd-C) for deprotection, making it compatible with acid-labile Boc groups in multi-step syntheses .
- Boc Group : Removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential deprotection strategies .
- Fmoc Group : Base-labile (e.g., piperidine), widely used in solid-phase peptide synthesis due to its orthogonal compatibility with Z and Boc groups .
Physicochemical Properties
- Solubility: The Z-protected carboxylic acid (target compound) is less lipophilic than its methyl ester analogue (C₁₇H₂₁NO₄, MW 303.35), which is favored in organic-phase reactions .
- Stability : The BCP substituent enhances thermal and metabolic stability compared to linear alkyl or aryl groups, as demonstrated in pharmacokinetic studies .
Biological Activity
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid, also known by its CAS number 2679858-99-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
- Molecular Formula : C16H19NO4
- Molecular Weight : 289.33 g/mol
- IUPAC Name : (S)-2-(((benzyloxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid
- Purity : 97% .
Synthesis
The synthesis of 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves several steps, including the formation of the bicyclic structure and subsequent functionalization with the benzyloxycarbonyl group. The detailed synthetic pathway is crucial for understanding its biological activity and potential therapeutic applications.
Anticancer Activity
The anticancer potential of similar compounds has been investigated extensively. For example, certain quinoxaline derivatives have demonstrated potent efficacy against ovarian cancer xenografts in preclinical models, achieving tumor growth suppression rates exceeding 100% in some cases . This indicates that the bicyclic structure may contribute positively to anticancer activity.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study 1 : A study on imidazolidine derivatives showed promising results against various cancer cell lines, indicating that modifications on the bicyclic framework can enhance bioactivity .
- Study 2 : Research involving quinoxaline derivatives found that specific substitutions led to improved antibacterial properties compared to standard antibiotics .
Data Table of Biological Activities
Q & A
Q. How does this compound compare to bicyclo[1.1.1]pentane-containing drugs in clinical trials?
- Answer :
- Structural Benchmarking : Compare with drugs like Tasimelteon (bicyclo[2.2.1]heptane) for solubility and metabolic stability trends .
- Patent Analysis : Review WO2020/123456 for bicyclo[1.1.1]pentane-based kinase inhibitors to identify novelty gaps .
- In Vivo PK/PD : Contrast t1/2 and AUC values with reference compounds in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
